N-Acetyl-D-mannosamine hydrate
Overview
Description
N-Acetyl-D-mannosamine hydrate: is a hexosamine monosaccharide and a neutral, stable, naturally occurring compound. It is also known as N-Acetyl-D-mannosamine monohydrate. This compound is the first committed biological precursor of N-acetylneuraminic acid, which is a sialic acid. Sialic acids are negatively charged, terminal monosaccharides of carbohydrate chains attached to glycoproteins and glycolipids .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldolase Treatment of Sialic Acid: This method involves the treatment of sialic acid with aldolase to produce N-Acetyl-D-mannosamine and pyruvic acid.
Base Catalyzed Epimerization of N-Acetyl Glucosamine: This method uses a base to catalyze the epimerization of N-acetyl glucosamine to produce N-Acetyl-D-mannosamine.
Rhodium (II)-Catalyzed Oxidative Cyclization of Glucal 3-Carbamates: This method involves the use of rhodium (II) as a catalyst for the oxidative cyclization of glucal 3-carbamates to produce N-Acetyl-D-mannosamine.
Industrial Production Methods: N-Acetyl-D-mannosamine is manufactured in large quantities by New Zealand Pharmaceuticals Ltd through a commercial process from N-acetylglucosamine .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Acetyl-D-mannosamine can undergo oxidation reactions.
Reduction: It can also undergo reduction reactions.
Substitution: This compound can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used under different conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Oxidation of N-Acetyl-D-mannosamine can lead to the formation of N-acetylmannosaminic acid.
Reduction: Reduction can yield N-acetylmannosamine.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-Acetyl-D-mannosamine is used as a substrate to identify, differentiate, and characterize enzymes such as N-acetyl-glucosamine epimerase and aldolase .
Biology: It is an essential precursor of N-acetylneuraminic acid, the specific monomer of polysialic acid. Transport studies in the E. coli K1 strain have been performed to probe the effect of N-Acetyl-D-mannosamine on capsular polysialic acid production .
Medicine: N-Acetyl-D-mannosamine has been studied for its potential therapeutic applications in treating cognitive dysfunction and age-related synaptic transmission and long-term potentiation decline .
Industry: It is used in the sialylation of recombinant proteins to improve performance and yield, reduce manufacturing costs, and enhance therapeutic activity .
Mechanism of Action
N-Acetyl-D-mannosamine is the first committed biological precursor of N-acetylneuraminic acid. The initiation of sialic acid biosynthesis occurs in the cytoplasm, where UDP-N-acetylglucosamine is converted into N-Acetyl-D-mannosamine by UDP-N-acetylglucosamine 2-epimerase. N-Acetyl-D-mannosamine is then phosphorylated by N-Acetyl-D-mannosamine kinase. Sialic acid becomes activated by CMP-sialic acid synthetase in the nucleus and acts as a sialic acid donor to sialylate glycans on nascent glycoproteins and glycolipids in the Golgi apparatus .
Comparison with Similar Compounds
N-Acetyl-D-glucosamine: This compound is an epimer of N-Acetyl-D-mannosamine and can be converted into N-Acetyl-D-mannosamine through base-catalyzed epimerization.
N-Acetyl-D-galactosamine: Another similar compound, differing in the configuration of the hydroxyl group at the C-4 position.
N-Acetylneuraminic acid: The final product in the biosynthesis pathway starting from N-Acetyl-D-mannosamine.
Uniqueness: N-Acetyl-D-mannosamine is unique in its role as the first committed precursor in the biosynthesis of N-acetylneuraminic acid, making it crucial for the production of sialic acids, which are important for various biological functions .
Properties
IUPAC Name |
N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6.H2O/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11;/h2,5-8,11,13-15H,3H2,1H3,(H,9,12);1H2/t5-,6-,7-,8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWIBLJBIFTKIZ-XNJRRJNCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628697 | |
Record name | 2-Acetamido-2-deoxy-D-mannose--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676347-48-1, 14131-64-7 | |
Record name | N-Acetyl-D-mannosamine hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676347481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetamido-2-deoxy-D-mannose--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ACETYL-D-MANNOSAMINE HYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FPD5WTK4TS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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